卡贝格林杂质B

描述

European Pharmacopoeia (EP) Impurity B of Cabergoline

科学研究应用

卡贝格林生产中的分析标准

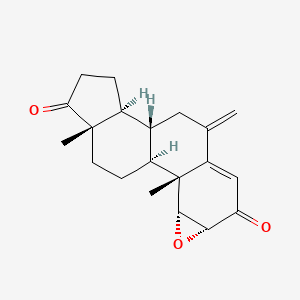

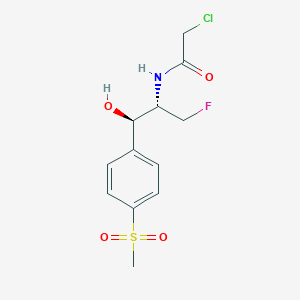

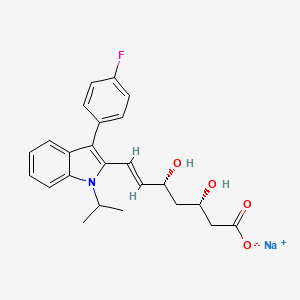

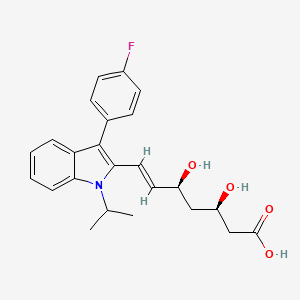

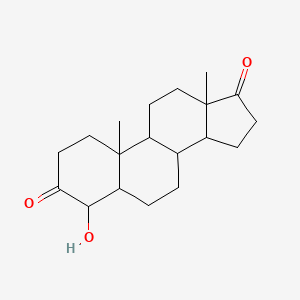

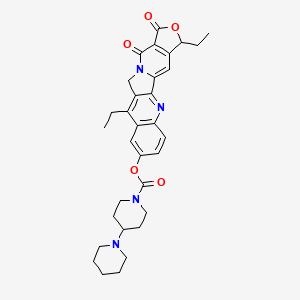

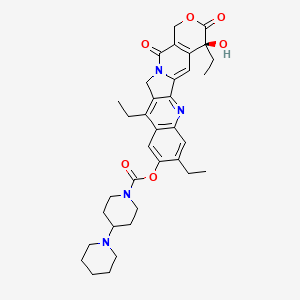

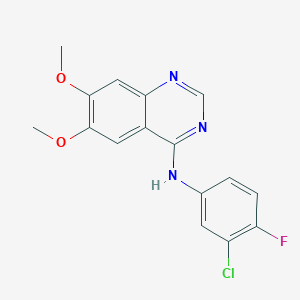

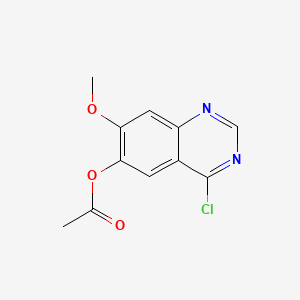

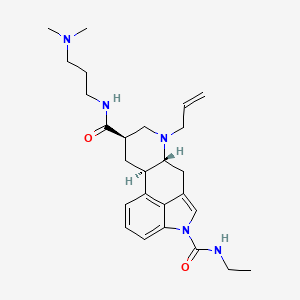

卡贝格林杂质B以及其他杂质(A、C、D)被合成用于分析目的 {svg_1} {svg_2}. 它们在卡贝格林的生产过程中用作分析标准 {svg_3} {svg_4}.

制药行业的质量控制

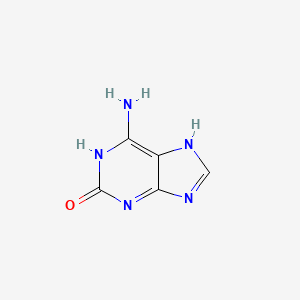

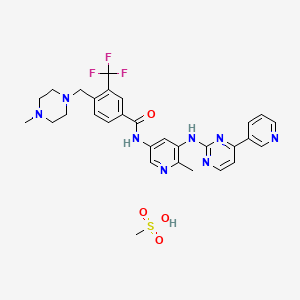

制药行业在开发安全、有效且高质量的新药方面发挥着至关重要的作用。 提供活性药物成分(API)的杂质谱是满足这些标准的必要条件 {svg_5}. This compound可用于验证和/或量化卡贝格林作为API的杂质谱 {svg_6}.

合成研究

This compound的合成提供了关于化学反应和过程的宝贵见解。 例如,麦角隐碱被选为起始原料,合成通过两种方法完成,方法长度和立体化学结果不同 {svg_7} {svg_8}. 这种研究可以促进开发更高效和更有效的合成方法。

药物安全性和有效性研究

杂质会对药物产品的安全性和有效性产生重大影响。 因此,研究像this compound这样的杂质可以帮助了解其潜在的影响,并制定策略以最大限度地减少其在最终产品中的存在 {svg_9}.

监管合规

监管机构要求识别和量化药物产品中的杂质。 This compound是卡贝格林的已知杂质,可用于旨在满足这些监管要求的研究 {svg_10}.

生产过程优化

杂质的形成可以提供对药物生产过程的见解。 通过研究this compound形成的条件,可以优化生产过程,以最大限度地减少这种杂质和其他杂质的形成 {svg_11}.

作用机制

Target of Action

Cabergoline Impurity B, also known as N8-(3-(Dimethylamino)propyl)-N1-ethyl-6-(2-propenyl)-ergoline-1,8-dicarboxamide, (8beta)-, primarily targets dopamine D2 receptors . These receptors play a crucial role in the regulation of prolactin secretion by the anterior pituitary gland .

Mode of Action

Cabergoline Impurity B acts as a dopamine receptor agonist . It mimics the effects of dopamine, a neurotransmitter, by binding to dopamine D2 receptors . This binding inhibits prolactin secretion, leading to a decrease in the levels of this hormone .

Biochemical Pathways

The action of Cabergoline Impurity B affects several biochemical pathways. The most significant of these is the prolactin secretion pathway . By acting as a dopamine receptor agonist, Cabergoline Impurity B inhibits the secretion of prolactin, a hormone that stimulates milk production . Additionally, it has been suggested that Cabergoline Impurity B may influence the Mitogen-Activated Protein Kinase (MAPK) pathway .

Pharmacokinetics

The pharmacokinetics of Cabergoline Impurity B involve several processes, including absorption, distribution, metabolism, and excretion (ADME). Following oral administration, peak plasma concentrations of Cabergoline Impurity B are reached within 2-3 hours . The compound is extensively metabolized by the liver, predominantly via hydrolysis of the acylurea bond of the urea moiety . Cytochrome P450-mediated metabolism is minimal . Less than 4% is excreted unchanged in the urine .

Result of Action

The molecular and cellular effects of Cabergoline Impurity B’s action primarily involve the inhibition of prolactin secretion . This results in a decrease in the levels of prolactin, which can help manage conditions associated with hyperprolactinemia . Additionally, there is evidence suggesting that Cabergoline Impurity B may increase stromal fibrosis .

Action Environment

The action, efficacy, and stability of Cabergoline Impurity B can be influenced by various environmental factors. For instance, the presence of other medications can impact the pharmacokinetics of Cabergoline Impurity B . Furthermore, the compound’s action may be affected by the physiological state of the individual, such as the presence of liver or kidney disease . .

属性

IUPAC Name |

(6aR,9R,10aR)-9-N-[3-(dimethylamino)propyl]-4-N-ethyl-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,9-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37N5O2/c1-5-12-30-16-19(25(32)28-11-8-13-29(3)4)14-21-20-9-7-10-22-24(20)18(15-23(21)30)17-31(22)26(33)27-6-2/h5,7,9-10,17,19,21,23H,1,6,8,11-16H2,2-4H3,(H,27,33)(H,28,32)/t19-,21-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRQIOIBAVPLXLF-KJXAQDMKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1C=C2CC3C(CC(CN3CC=C)C(=O)NCCCN(C)C)C4=C2C1=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)N1C=C2C[C@@H]3[C@H](C[C@H](CN3CC=C)C(=O)NCCCN(C)C)C4=C2C1=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00168119 | |

| Record name | N8-(3-(Dimethylamino)propyl)-N1-ethyl-6-(2-propenyl)-ergoline-1,8-dicarboxamide, (8beta)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166533-36-4 | |

| Record name | N8-(3-(Dimethylamino)propyl)-N1-ethyl-6-(2-propenyl)-ergoline-1,8-dicarboxamide, (8beta)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166533364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N8-(3-(Dimethylamino)propyl)-N1-ethyl-6-(2-propenyl)-ergoline-1,8-dicarboxamide, (8beta)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00168119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N8-(3-(DIMETHYLAMINO)PROPYL)-N1-ETHYL-6-(2-PROPENYL)-ERGOLINE-1,8-DICARBOXAMIDE, (8.BETA.)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LCV6MB85B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(8R,9S,10R,13S,14S)-6-(hydroxymethyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B601114.png)